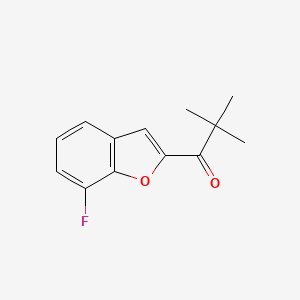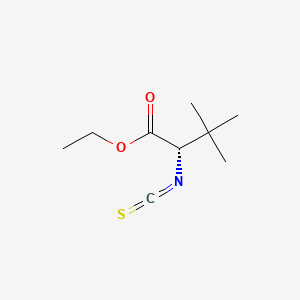
(S)-Ethyl 2-isothiocyanato-3,3-dimethylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate is an organic compound with a unique structure that includes an isothiocyanate group attached to a chiral center
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate typically involves the reaction of ethyl (2S)-2-amino-3,3-dimethylbutanoate with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds via nucleophilic substitution, where the amino group is replaced by the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can be replaced by other nucleophiles.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the isothiocyanate group.
Addition Reactions: Nucleophiles like amines and alcohols are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.
Major Products Formed
Thiourea Derivatives: Formed through addition reactions with amines.
Substituted Isothiocyanates: Formed through nucleophilic substitution.
科学的研究の応用
Ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of thiourea derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of thiourea derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
類似化合物との比較
Similar Compounds
Ethyl (2S)-2-amino-3,3-dimethylbutanoate: The precursor to ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate.
Isothiocyanato Compounds: Other compounds containing the isothiocyanate group, such as phenyl isothiocyanate and allyl isothiocyanate.
特性
分子式 |
C9H15NO2S |
|---|---|
分子量 |
201.29 g/mol |
IUPAC名 |
ethyl (2S)-2-isothiocyanato-3,3-dimethylbutanoate |
InChI |
InChI=1S/C9H15NO2S/c1-5-12-8(11)7(10-6-13)9(2,3)4/h7H,5H2,1-4H3/t7-/m1/s1 |
InChIキー |
ANNONPHBEVDEDQ-SSDOTTSWSA-N |
異性体SMILES |
CCOC(=O)[C@H](C(C)(C)C)N=C=S |
正規SMILES |
CCOC(=O)C(C(C)(C)C)N=C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(methylamino)acetamide](/img/structure/B13627244.png)
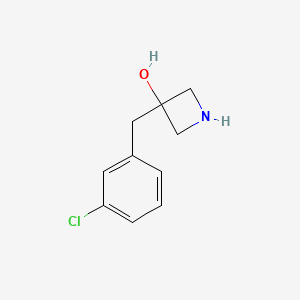
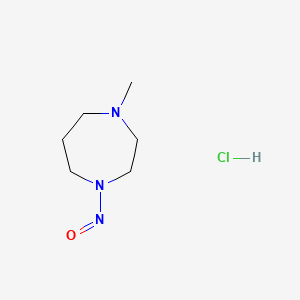
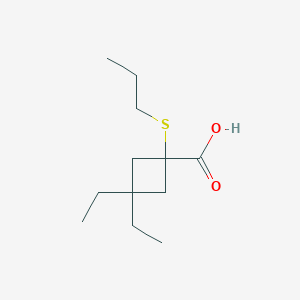
![4,4,5,5-Tetramethyl-2-[2-(5-nitrothiophen-3-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13627274.png)

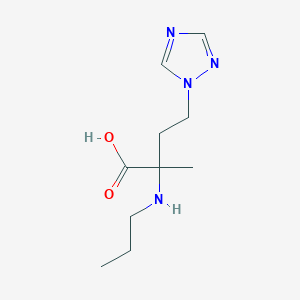
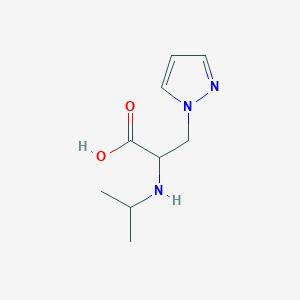

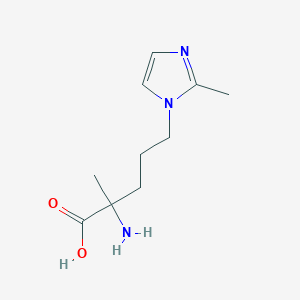
![Methyl 2-amino-4-(2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)butanoate](/img/structure/B13627307.png)
